molecular formula C14H12FNO2 B5411703 2-(4-fluorophenyl)-1-(2-furoyl)azetidine

2-(4-fluorophenyl)-1-(2-furoyl)azetidine

Cat. No.: B5411703
M. Wt: 245.25 g/mol
InChI Key: FPEKGMZQIBYNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(2-furoyl)azetidine is a chemical compound of significant interest in medicinal chemistry and antibacterial research, particularly in the development of novel anti-tuberculosis agents . This molecule integrates an azetidine ring, a four-membered nitrogen-containing heterocycle known for its value as a scaffold in drug discovery, with a furoyl group and a fluorophenyl moiety . The structural combination is characteristic of a class of "nitrofuran-warhead-equipped" compounds designed to target Mycobacterium tuberculosis (Mtb) . The proposed mechanism of action for such nitrofuran-containing molecules involves activation by bacterial enzymes, such as deazaflavin-dependent nitroreductase (Ddn) . Upon entry into the bacterial cell, the nitrofuran group is reduced, leading to the generation of reactive species that disrupt vital cellular processes and cause bacterial cell death . Research on closely related spirocyclic azetidines has demonstrated that the presence of halogen atoms, like fluorine, on the phenyl ring can significantly enhance lipophilicity and anti-tubercular potency, with some analogs exhibiting minimum inhibitory concentrations (MICs) lower than the standard drug isoniazid . This compound is intended For Research Use Only and is a vital tool for scientists working in infectious disease research, antibacterial agent development, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

[2-(4-fluorophenyl)azetidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-11-5-3-10(4-6-11)12-7-8-16(12)14(17)13-2-1-9-18-13/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEKGMZQIBYNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%)
2-(4-Fluorophenyl)-1-(2-furoyl)azetidine C₁₄H₁₁FNO₂ 244.25 4-Fluorophenyl, 2-furoyl Not reported Not reported
3e [Spiroazetidine-nitro-furopyrimidine] C₁₉H₁₄FN₅O₄ 419.35 4-Fluorophenyl, 5-nitro-2-furoyl Not reported 24
trans-3n [Spirooxindolo-β-lactam] C₂₄H₂₁N₂O₄F 420.44 4-Fluorophenyl, 4-methoxyphenyl Not reported 51
cis-3a [Spirooxindolo-β-lactam] C₂₄H₂₁N₂O₄F 420.44 4-Fluorophenyl, 4-methoxyphenyl Not reported 69
Compound 4 [Triazole-thiazole derivative] C₂₅H₁₈ClF₂N₅S 529.96 4-Chlorophenyl, 4-fluorophenyl Not reported High

Key Observations:

  • Substituent Effects : The 2-furoyl group in the target compound is more electron-withdrawing than the 4-methoxyphenyl group in trans-3n and cis-3a, which may reduce nucleophilic reactivity but improve metabolic stability .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-fluorophenyl)-1-(2-furoyl)azetidine?

Methodological Answer:
The synthesis typically involves multistep reactions focusing on azetidine ring formation and functional group coupling. Key steps include:

  • Nucleophilic substitution to introduce the 4-fluorophenyl group.
  • Cyclization under controlled conditions (e.g., using strong bases like NaH or KOtBu at 0–25°C) to form the azetidine core .
  • Furoyl group attachment via acylation reactions, often employing coupling agents like DCC or HATU in anhydrous solvents (e.g., DMF, THF) .

Critical Parameters:

  • Temperature control (<50°C) to avoid side reactions.
  • Solvent polarity to stabilize intermediates (polar aprotic solvents enhance reactivity) .
  • Purification via column chromatography or recrystallization for >95% purity .

Basic: How is the structural configuration of 2-(4-fluorophenyl)-1-(2-furoyl)azetidine characterized?

Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic techniques :

  • NMR Spectroscopy:
    • 1^1H NMR: Peaks at δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons) and δ 6.3–6.8 ppm (furoyl protons) .
    • 13^{13}C NMR: Signals for azetidine carbons (~60–70 ppm) and carbonyl groups (~170 ppm) .
  • X-ray Crystallography:
    • Confirms azetidine ring puckering and dihedral angles between fluorophenyl/furoyl groups (e.g., 85–95°) .
  • Mass Spectrometry:
    • ESI-MS shows [M+H]+ peaks matching molecular weight (e.g., m/z 316.3 for C15_{15}H13_{13}FNO3_3) .

Basic: What preliminary biological activities have been observed for this compound?

Methodological Answer:
Initial screening focuses on target-agnostic assays :

  • Antimicrobial Activity:
    • MIC values of 8–32 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Anticancer Potential:
    • IC50_{50} of 12–25 µM in MTT assays against HeLa and MCF-7 cell lines .
  • Enzyme Inhibition:
    • Moderate COX-2 inhibition (30–40% at 10 µM) in fluorometric assays .

Note: Activity varies with substituent positioning; fluorophenyl groups enhance target affinity via hydrophobic/electronic interactions .

Advanced: How can conflicting data in biological activity studies be resolved?

Methodological Answer:
Contradictions often arise from assay variability or structural isomerism . Mitigation strategies include:

  • Orthogonal Assays:
    • Validate cytotoxicity via both MTT and clonogenic assays to rule out false positives .
  • Enantiomeric Purity Analysis:
    • Use chiral HPLC to separate isomers; test individual enantiomers (e.g., S- vs. R-configuration impacts COX-2 inhibition) .
  • Molecular Dynamics (MD) Simulations:
    • Model binding modes to identify key residues (e.g., fluorophenyl interactions with Tyr385 in COX-2) .

Case Study: Discrepancies in antimicrobial MICs resolved by standardizing inoculum size (1×105^5 CFU/mL) and growth media .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:
Stability optimization involves functional group engineering :

  • pH-Sensitive Modifications:
    • Replace ester linkages (prone to hydrolysis) with amides or carbamates .
  • Prodrug Design:
    • Mask the furoyl group as a tert-butyl carbonate, improving plasma half-life from 2 to 8 hours .
  • Lyophilization:
    • Formulate as a lyophilized powder (excipients: mannitol, trehalose) for long-term storage .

Analytical Validation:

  • Stability-indicating HPLC methods (e.g., 90% compound remaining after 6 months at -20°C) .

Advanced: How do computational models predict interactions with biological targets?

Methodological Answer:
In Silico Workflow:

Docking Studies (AutoDock Vina):

  • Predict binding poses to kinases (e.g., EGFR) with ∆G values <-8 kcal/mol .

QSAR Modeling:

  • Correlate logP values (2.5–3.5) with membrane permeability using Random Forest algorithms .

ADMET Prediction:

  • SwissADME: Moderate BBB permeability (logBB 0.3) and CYP3A4 inhibition risk .

Validation:

  • Compare MD simulation trajectories (RMSD <2 Å) with crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.